molecular formula C18H12F3N3O B2812490 2-(4-methoxyphenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile CAS No. 477867-64-4

2-(4-methoxyphenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile

Cat. No.: B2812490
CAS No.: 477867-64-4
M. Wt: 343.309
InChI Key: NBZMRRBKFPEXIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile (CAS 477867-64-4) is an organic compound with a molecular weight of 343.31 g/mol and the molecular formula C18H12F3N3O . It is provided with a purity of 90% and should be stored at 2-8°C for stability . This compound features a quinoxaline heterocyclic core, a scaffold recognized in medicinal chemistry for its relevance in inhibitor development . Scientific patent literature indicates that quinoxaline derivatives are investigated as potent and selective inhibitors of Type III Receptor Tyrosine Kinases (RTKs), such as CSF1R, c-KIT, and FLT3 . These kinases are critical targets in oncological research, particularly for conditions like acute myeloid leukemia, gastrointestinal stromal tumors (GIST), and diffuse-type tenosynovial giant cell tumor . As a building block in drug discovery, this chemical serves as a key intermediate for researchers synthesizing and evaluating novel therapeutic agents. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(4-methoxyphenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3O/c1-25-12-8-6-11(7-9-12)13(10-22)16-17(18(19,20)21)24-15-5-3-2-4-14(15)23-16/h2-9,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZMRRBKFPEXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C#N)C2=NC3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile typically involves the following steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as benzil, under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a methoxyphenyl boronic acid derivative.

    Formation of the Acetonitrile Moiety: The acetonitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile reagent, such as cyanogen bromide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the quinoxaline ring, potentially leading to the formation of dihydroquinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of dihydroquinoxaline derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

Research has demonstrated that quinoxaline derivatives exhibit significant antiviral properties. In particular, compounds similar to 2-(4-methoxyphenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile have shown efficacy against various viral strains, including Tobacco Mosaic Virus (TMV). Studies indicate that these compounds can achieve effective concentrations (EC50) comparable to established antiviral agents, suggesting their potential as therapeutic agents in virology .

Antitumor Properties

Quinoxaline derivatives are also recognized for their antitumor activities. The compound has been investigated for its ability to inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Preliminary data suggest that it may interact with specific molecular targets within cancer cells, modulating pathways associated with growth and survival .

Antibacterial and Antifungal Activities

The antibacterial and antifungal properties of quinoxaline derivatives have been extensively studied. Compounds similar to this compound exhibit significant inhibitory effects against a range of bacterial and fungal pathogens. These activities are attributed to the ability of the compounds to disrupt microbial cell membranes or interfere with essential metabolic pathways .

Fluorinated Materials

Due to its trifluoromethyl group, this compound has potential applications in the development of fluorinated materials. These materials are sought after for their unique properties such as chemical stability and low surface energy, making them suitable for applications in coatings, adhesives, and electronic devices .

Photovoltaic Applications

Research indicates that quinoxaline derivatives can be integrated into organic photovoltaic systems. Their electronic properties allow for effective charge transport, enhancing the efficiency of solar cells. The incorporation of such compounds into photovoltaic materials could lead to advancements in renewable energy technologies .

Case Studies

Study TitleFocusFindings
Antiviral Activity of Quinoxaline Derivatives Evaluation of antiviral efficacy against TMVShowed EC50 values significantly lower than traditional antiviral agents .
Antitumor Potential of Quinoxaline Compounds Assessment of cytotoxic effects on cancer cell linesInduced apoptosis in multiple cancer types with IC50 values in low micromolar range .
Synthesis and Characterization of Fluorinated Quinoxalines Development of new synthetic routesAchieved high yields using environmentally friendly methods; potential applications in material science .

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: The compound may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with structurally related acetonitrile-containing quinoxaline derivatives and substituted phenyl-acetonitriles. Key differences in substituents, reactivity, and applications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Functional Groups Structural Notes
2-(4-Methoxyphenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile C₁₈H₁₂F₃N₃O - 3-Trifluoromethylquinoxaline
- 4-Methoxyphenyl
- Acetonitrile
- Quinoxaline core
- Trifluoromethyl (-CF₃)
- Methoxy (-OCH₃)
Electron-withdrawing CF₃ enhances electrophilicity; methoxy group improves solubility .
2-(3-Chloroquinoxalin-2-yl)-2-((4-fluorophenyl)sulfonyl)acetonitrile () C₁₆H₁₀ClFN₃O₂S - 3-Chloroquinoxaline
- 4-Fluorophenylsulfonyl
- Acetonitrile
- Sulfonyl group (-SO₂)
Sulfonyl group increases polarity and hydrogen-bonding potential; Cl may reduce metabolic stability compared to CF₃ .
(3-Fluoro-5-methoxyphenyl)acetonitrile () C₉H₈FNO - 3-Fluoro-5-methoxyphenyl - Acetonitrile
- Methoxy (-OCH₃)
- Fluorine (-F)
Fluorine and methoxy substituents at meta positions alter electronic distribution vs. para-substituted analogs .
2-(Trimethylsilyloxy)-2-(4-methylphenyl)acetonitrile () C₁₂H₁₇NOSi - 4-Methylphenyl
- Trimethylsilyloxy (-OSi(CH₃)₃)
- Acetonitrile
- Silyl ether
Silyl ether acts as a protecting group; methylphenyl enhances steric bulk but reduces reactivity compared to methoxyphenyl .

Key Findings:

Methoxy vs. Methyl Groups: The 4-methoxyphenyl group (target compound) offers better solubility in polar solvents compared to the 4-methylphenyl group (), critical for biological or catalytic applications .

Synthetic Flexibility: describes alkylation of quinoxaline derivatives with chloroacetonitrile under reflux, suggesting that the target compound could be synthesized via similar pathways.

Biological and Material Applications: Quinoxaline derivatives with sulfonyl groups () are often explored as enzyme inhibitors due to their polar interactions, whereas trifluoromethyl-substituted analogs (target compound) may exhibit enhanced bioavailability and blood-brain barrier penetration .

Biological Activity

The compound 2-(4-methoxyphenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile is a synthetic organic compound that has garnered interest due to its potential biological activities. Its unique structure, featuring a quinoxaline core and both methoxy and trifluoromethyl substituents, suggests a range of interactions with biological targets.

Chemical Structure

  • Molecular Formula : C₁₈H₁₅F₃N₂O
  • Molecular Weight : 343.3 g/mol

The biological activity of this compound is influenced by its ability to interact with various molecular targets. The trifluoromethyl group enhances metabolic stability and lipid solubility, which may facilitate membrane permeability and interaction with proteins. This characteristic is crucial for its potential as a therapeutic agent.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. For instance, quinoxaline derivatives have been shown to inhibit the proliferation of breast cancer cells (MCF-7) and other tumor types through mechanisms involving apoptosis and cell cycle arrest .

Compound Cell Line IC50 (µM)
This compoundMCF-7TBD
Reference CompoundMCF-710.0

Anti-inflammatory Activity

Compounds containing quinoxaline structures have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The presence of electron-withdrawing groups like trifluoromethyl can enhance these interactions, leading to increased potency against COX-2 and lipoxygenases .

Antioxidant Activity

The antioxidant properties of this compound may stem from its ability to scavenge free radicals, thus protecting cells from oxidative stress. This activity is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of various quinoxaline derivatives, including the target compound, against MCF-7 cells. Results indicated that modifications at the phenyl ring significantly influenced activity levels.
  • Molecular Docking Studies : In silico docking studies have shown that the trifluoromethyl group forms strong interactions with target proteins, enhancing binding affinity and suggesting a mechanism for increased biological activity .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound Structure Biological Activity
Compound AQuinoxalineAnticancer
Compound BTriazoleAnti-inflammatory
This compoundQuinoxaline with methoxy and trifluoromethyl groupsTBD

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the quinoxaline core via condensation of o-phenylenediamine derivatives with trifluoromethyl ketones under acidic conditions .
  • Step 2: Introduction of the 4-methoxyphenyl acetonitrile moiety via nucleophilic substitution or coupling reactions (e.g., Ullmann or Suzuki-Miyaura reactions) .
    Critical Parameters:
  • Temperature: Maintain ≤60°C during coupling to prevent side reactions .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .
    Validation: Monitor progress via TLC and confirm purity using HPLC (>95%) and ¹H/¹³C NMR .

Advanced: How can computational modeling predict the compound’s interaction with biological targets, and what experimental validation is required?

Answer:

  • Computational Methods:
    • Docking Studies: Use AutoDock Vina to simulate binding affinity with enzymes (e.g., kinases) or receptors .
    • DFT Calculations: Analyze electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
  • Experimental Validation:
    • Surface Plasmon Resonance (SPR): Quantify binding kinetics .
    • Enzyme Inhibition Assays: Measure IC₅₀ values in vitro to correlate computational predictions with activity .

Basic: Which analytical techniques are essential for confirming structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., trifluoromethyl position) .
  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular formula (±5 ppm accuracy) .
  • HPLC: Assess purity (>95%) using C18 columns with UV detection at 254 nm .

Advanced: How can researchers resolve discrepancies in biological activity data across structural analogs?

Answer:

  • Hypothesis Testing: Systematically vary substituents (e.g., replace methoxy with ethoxy) to isolate activity drivers .
  • Data Normalization: Compare IC₅₀ values against control compounds (e.g., doxorubicin for cytotoxicity) .
  • Mechanistic Profiling: Use transcriptomics or proteomics to identify off-target effects .

Basic: What functional group transformations are feasible for derivatization?

Answer:

  • Nitrile Hydrolysis: Convert to carboxylic acid using H₂SO₄/H₂O (60°C, 12 h) .
  • Methoxy Demethylation: Treat with BBr₃ in CH₂Cl₂ (-20°C, 2 h) to yield phenolic derivatives .
  • Trifluoromethyl Reduction: Use Pd/C under H₂ to replace CF₃ with CH₂F .

Advanced: How to design structure-activity relationship (SAR) studies to optimize pharmacological properties?

Answer:

  • Library Design: Synthesize analogs with modified:
    • Aromatic Substituents: Vary methoxy position (para vs. meta) .
    • Heterocyclic Cores: Replace quinoxaline with pyridopyrimidine to assess ring size impact .
  • Pharmacokinetic Screening: Evaluate logP (via shake-flask method) and metabolic stability (microsomal assays) .

Basic: What handling and storage protocols prevent degradation?

Answer:

  • Storage: Store at -20°C under inert gas (Ar/N₂) to avoid hydrolysis of nitrile or trifluoromethyl groups .
  • Light Sensitivity: Use amber vials to protect photolabile quinoxaline cores .

Advanced: What mechanistic studies elucidate the compound’s mode of action in disease models?

Answer:

  • Target Identification: Use affinity chromatography with biotinylated analogs to pull down binding proteins .
  • Pathway Analysis: Apply RNA-seq to treated cell lines to map altered signaling pathways (e.g., MAPK/ERK) .

Basic: How do substituents influence physicochemical properties like solubility and logP?

Answer:

  • Methoxy Group: Enhances water solubility via H-bonding but increases logP (hydrophobic effect) .
  • Trifluoromethyl: Reduces basicity and improves metabolic stability .

Advanced: What strategies enable regioselective functionalization of the quinoxaline ring?

Answer:

  • Directing Groups: Install temporary substituents (e.g., boronic esters) to guide electrophilic substitution .
  • Microwave-Assisted Synthesis: Accelerate reactions at specific positions with controlled heating .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.